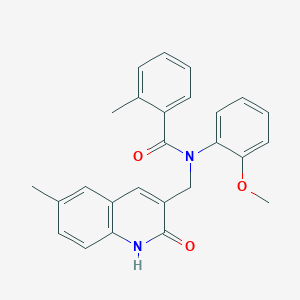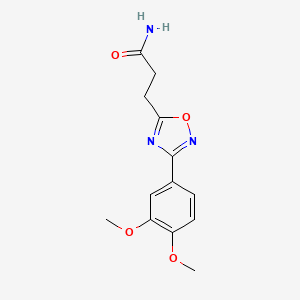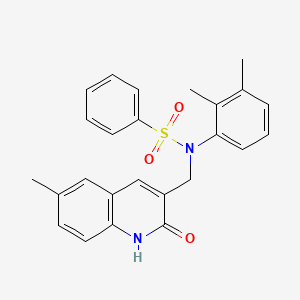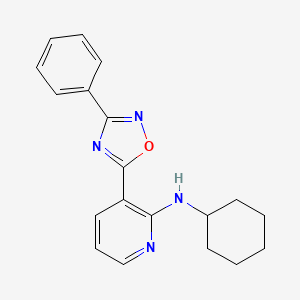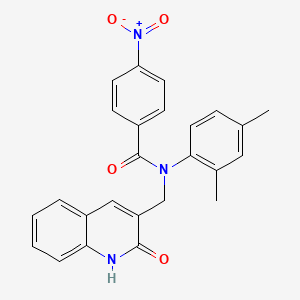
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide
描述
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoxaline family and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, as well as inhibit the activation of NF-κB. Additionally, this compound has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several future directions for the study of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer treatment. Additionally, further research could be done to better understand its mechanism of action and how it can be used to treat inflammatory diseases. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
合成方法
The synthesis of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction between 2-acetylquinoxaline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. This compound has also been studied for its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11(22)17-15(20-14-4-2-3-5-16(14)21(17)24)10-25-18(23)12-6-8-13(19)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISLBKDPCMXKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324031 | |
| Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
848932-01-4 | |
| Record name | (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
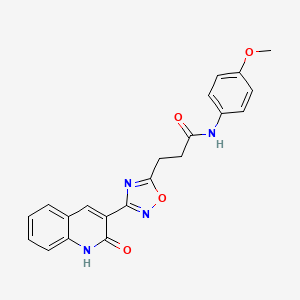
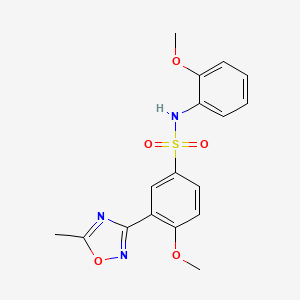
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)
